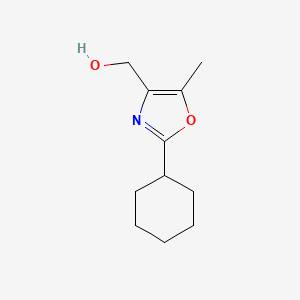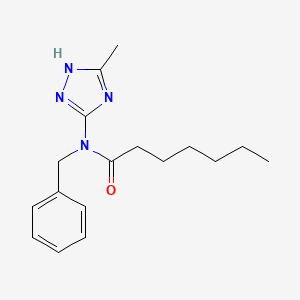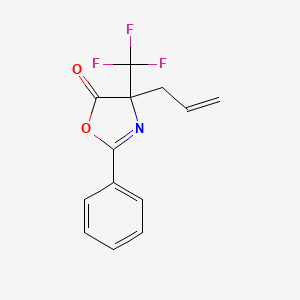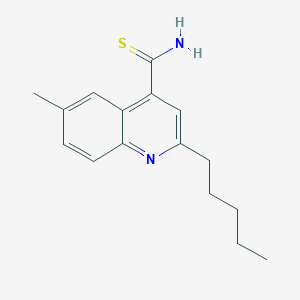
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is an organic compound that features a benzamide core substituted with a 3-methoxypropyl group and a 2-(5-nitrofuran-2-yl)vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Vinyl Group: The 2-(5-nitrofuran-2-yl)vinyl group can be introduced via a Heck reaction, where 4-(3-methoxypropyl)benzamide is reacted with 5-nitrofuran-2-ylvinyl bromide in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitrofuran group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
科学的研究の応用
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It can be used as a probe to study various biological processes involving nitrofuran derivatives.
作用機序
The mechanism of action of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The vinyl group can also participate in covalent interactions with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
N-(3-Methoxypropyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-Methoxypropyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further study.
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-12-2-11-18-17(20)14-6-3-13(4-7-14)5-8-15-9-10-16(24-15)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)/b8-5+ |
InChIキー |
VZDYWHDRKMMYOO-VMPITWQZSA-N |
異性体SMILES |
COCCCNC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


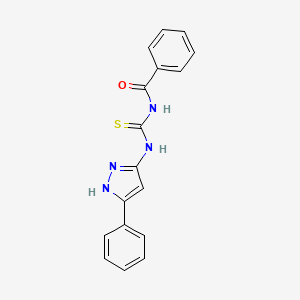
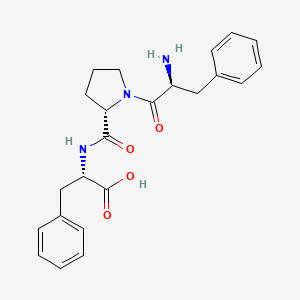
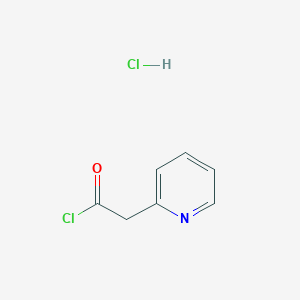
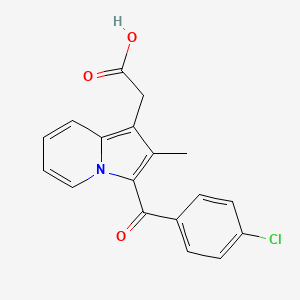
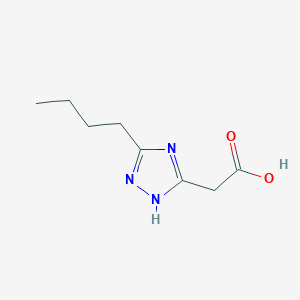

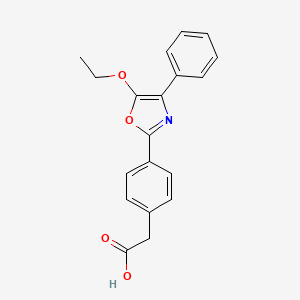
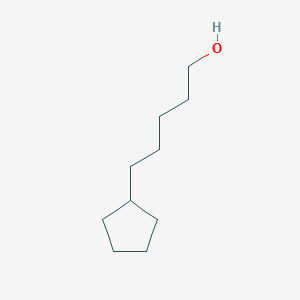
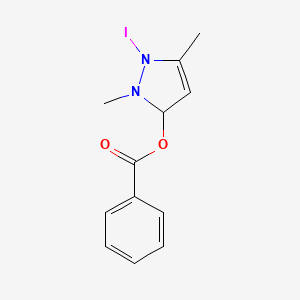
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
